molecular formula C20H18BrNO2 B11958118 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide CAS No. 853330-70-8

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide

Cat. No.: B11958118
CAS No.: 853330-70-8
M. Wt: 384.3 g/mol
InChI Key: FXUXDIQSAOFDMF-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable furan derivative to form the bromophenyl-furan intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methylphenylamine under controlled conditions to yield the final product, this compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and furan rings may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide include:

    3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methylphenyl)propanamide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.

    3-(5-(4-Methylphenyl)-2-furyl)-N-(4-methylphenyl)propanamide: The presence of a methyl group instead of a bromine atom can significantly alter the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

853330-70-8

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C20H18BrNO2/c1-14-2-8-17(9-3-14)22-20(23)13-11-18-10-12-19(24-18)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

FXUXDIQSAOFDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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